1-(2-Bromophenyl)-2,2,2-trifluoroethanol

描述

Structural Characteristics and IUPAC Nomenclature

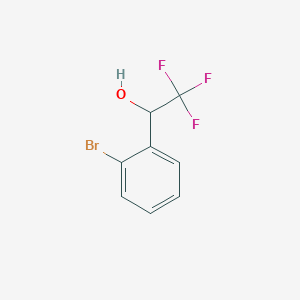

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound. This nomenclature precisely describes the molecular architecture, indicating the presence of a bromophenyl group at the first position and a trifluoroethanol unit. The structural formula C8H6BrF3O encompasses eight carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom, forming a molecular weight of 255.03 grams per mole.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System providing the representation: Brc1ccccc1C(C(F)(F)F)O. This notation clearly delineates the connectivity pattern, showing the bromine atom attached to the ortho position of the benzene ring, which is subsequently connected to a carbon bearing both a hydroxyl group and a trifluoromethyl substituent. The International Chemical Identifier representation InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H provides additional structural verification.

The three-dimensional molecular geometry exhibits specific spatial arrangements influenced by the electronic properties of the substituents. The trifluoromethyl group, known for its strong electron-withdrawing characteristics, significantly affects the electronic distribution within the molecule. This electronic influence extends to the hydroxyl functionality, potentially altering its acidity compared to simple alcohols. The bromine substituent in the ortho position of the phenyl ring creates additional steric and electronic effects that contribute to the compound's overall reactivity profile.

The compound demonstrates distinct spectroscopic characteristics that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons and the hydroxyl group, providing definitive structural verification. The presence of fluorine atoms contributes to unique coupling patterns in the nuclear magnetic resonance spectra, reflecting the influence of the trifluoromethyl group on neighboring carbon and hydrogen environments.

Historical Development in Organofluorine Chemistry

The development of this compound occurs within the broader historical context of organofluorine chemistry, which began with foundational discoveries in the nineteenth century. The first organofluorine compound was discovered in 1835, when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride and obtained fluoromethane. This pioneering work established the foundation for subsequent developments in organofluorine chemistry that would eventually lead to sophisticated compounds like this compound.

Alexander Borodin's contributions in 1862 proved instrumental in advancing organofluorine synthesis methodologies. Borodin pioneered halogen exchange reactions by treating benzoyl chloride with potassium bifluoride, successfully synthesizing benzoyl fluoride. This methodology established important precedents for incorporating fluorine atoms into organic molecules through substitution reactions. These early synthetic approaches laid the groundwork for more complex fluorinated compounds that would emerge in later decades.

The introduction of antimony fluoride by Frédéric Swarts in 1898 represented another significant milestone in organofluorine chemistry development. Swarts' methodology provided alternative approaches to fluorine incorporation, expanding the synthetic toolkit available to chemists working with fluorinated compounds. The avoidance of elemental fluorine in these early methods proved crucial, as Henri Moissan and his followers had discovered that elemental fluorine was prone to explosive reactions when mixed with organic compounds.

Industrial interest in organofluorine compounds intensified during the 1920s with the recognition of the nonflammability and nontoxicity characteristics of chlorofluorocarbons. General Motors' adoption of these compounds as refrigerants, with DuPont producing them via Swarts' method, demonstrated the commercial viability of organofluorine chemistry. This industrial application marked the beginning of large-scale organofluorine compound production and utilization.

| Historical Milestone | Year | Contribution | Significance |

|---|---|---|---|

| First Organofluorine Compound | 1835 | Fluoromethane synthesis by Dumas and Péligot | Established organofluorine chemistry foundation |

| Halogen Exchange Method | 1862 | Benzoyl fluoride synthesis by Alexander Borodin | Pioneered fluorine substitution reactions |

| Antimony Fluoride Introduction | 1898 | Frédéric Swarts methodology development | Expanded synthetic approaches |

| Industrial Application | 1920s | Chlorofluorocarbon refrigerants | Demonstrated commercial viability |

| Electrochemical Fluorination | 1930s-1940s | Joseph H. Simons methodology | Enabled stable perfluorinated materials |

The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett on April 6, 1938, at DuPont's Jackson Laboratory in Deepwater, New Jersey, represented a transformative moment in organofluorine chemistry. This discovery demonstrated the potential for creating entirely new classes of materials through organofluorine chemistry, inspiring further research into fluorinated compounds. The subsequent development of expertise gained through uranium hexafluoride production during World War II provided additional impetus for organofluorine chemistry advancement.

The introduction of electrophilic fluorinating methodologies beginning in the late 1940s, starting with cobalt trifluoride, marked a new era in organofluorine synthesis. Joseph H. Simons' development of electrochemical fluorination in the 1930s, announced in the late 1940s, enabled the generation of highly stable perfluorinated materials. These methodological advances allowed carbon-fluorine bond formation without using elemental fluorine and without relying on metathetical methods.

The pharmaceutical applications of organofluorine compounds gained prominence with the 1957 description of 5-fluorouracil's anticancer activity. This report provided one of the first examples of rational drug design incorporating fluorine atoms. The discovery sparked increased interest in fluorinated pharmaceuticals and agricultural chemicals, establishing fluorine incorporation as a valuable strategy in bioactive compound development. The discovery of noble gas compounds in the early 1960s provided additional fluorinating reagents, further expanding synthetic possibilities.

Modern developments in organofluorine chemistry, including compounds like this compound, represent the culmination of nearly two centuries of methodological advancement. The trifluoroethanol component of this compound relates directly to industrial production methods involving hydrogenation or hydride reduction of trifluoroacetic acid derivatives. Trifluoroethanol itself is produced industrially through these methods, utilizing esters or acyl chlorides as starting materials. Alternative preparation methods involve hydrogenolysis of compounds with the generic formula CF3-CHOH-OR in the presence of palladium catalysts deposited on activated charcoal.

属性

IUPAC Name |

1-(2-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNQGLQRPWGSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727207 | |

| Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394203-55-5 | |

| Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Trifluoromethylation of 2-Bromophenyl Ketones

A common and effective approach to prepare 1-(2-bromophenyl)-2,2,2-trifluoroethanol involves the trifluoromethylation of 2-bromophenyl ketones, followed by reduction to the corresponding trifluoroethanol derivative.

- Starting Material: 1-(2-bromophenyl)-2,2,2-trifluoroethanone is prepared as a precursor.

- Trifluoromethylation: This step introduces the trifluoromethyl group (CF3) onto the aromatic ketone.

- Reduction: The ketone is then reduced to the corresponding trifluoroethanol.

- The reaction mixture is typically stirred overnight at controlled temperatures.

- Quenching is performed carefully with aqueous acid (e.g., 2 M HCl) to avoid exothermic hazards.

- The product is extracted with diethyl ether and purified by vacuum distillation under reduced pressure (e.g., 68-70 °C at 0.1 mmHg).

- The process yields the trifluoroethanol derivative as a colorless oil with high purity.

Key Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethylation | Reaction overnight, controlled T | ~73-77 | Using 1-(2-bromophenyl)-2,2,2-trifluoroethanone |

| Purification | Vacuum distillation (bp 68-70°C @0.1 mmHg) | High purity | Removal of impurities and isolation of product |

This method is supported by NMR characterization data confirming the structure and purity of the product, including ^1H, ^13C, and ^19F NMR spectra.

Photoredox Catalysis Approach for Direct Synthesis

A novel and operationally simple method involves photoredox catalysis to synthesize 2-hydroxytrifluoroethyl aromatic ketones, which can be adapted to prepare this compound.

- Catalyst: 4DPAIPN (a photoredox catalyst).

- Substrates: Styrene derivatives and trifluoromethylating agents.

- Solvent: Dry dimethyl sulfoxide (DMSO).

- Irradiation: Violet LED light (427 nm) for controlled photochemical activation.

- Reaction Time: Typically 90 minutes to several hours at ~25 °C.

- Workup: Dilution with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by flash chromatography.

This method offers a mild, metal-free alternative to traditional synthesis routes, providing good yields and functional group tolerance. It is particularly useful for late-stage functionalization of aromatic compounds.

Catalytic Hydrogenation of Fluoral Derivatives

Another industrially relevant method involves the catalytic hydrogenation of fluoral derivatives to produce trifluoroethanol compounds.

- Starting Material: Compounds of the formula CF3-CH(OR)2, where R can be hydrogen or alkyl groups.

- Catalyst: Nickel catalyst with an aliphatic tertiary amine as a co-catalyst.

- Conditions: Liquid phase hydrogenation at elevated temperature (~175 °C) and hydrogen pressure (27-48 bars).

- Reaction Time: Between 80 minutes to several hours depending on catalyst loading and amine co-catalyst.

- Outcome: Quantitative yields of trifluoroethanol derivatives.

This method is economical and flexible, allowing the use of crude starting materials and catalyst recycling. The presence of tertiary amines significantly accelerates the reaction and improves yield compared to reactions without amine co-catalysts.

Summary of Preparation Methods Comparison

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Trifluoromethylation + Reduction | Traditional organic synthesis | High purity, well-characterized | Multi-step, requires careful handling |

| Photoredox Catalysis | Mild, light-driven reaction | Metal-free, operational simplicity | Requires specialized light source |

| Catalytic Hydrogenation of Fluoral | Industrial scale, catalytic process | Economical, catalyst recyclable | High temperature and pressure |

Research Findings and Notes

- The trifluoromethylation and reduction method yields this compound in yields around 73-77% with high purity after vacuum distillation.

- Photoredox catalysis enables direct synthesis under mild conditions, with controlled irradiation and simple purification, expanding the scope of accessible trifluoroethanol derivatives.

- Catalytic hydrogenation using nickel catalysts and tertiary amines achieves quantitative yields of trifluoroethanol from fluoral derivatives in relatively short reaction times, suitable for large-scale production.

- Safety considerations include careful quenching of reactive intermediates due to exothermic reactions and maintaining inert atmosphere during photoredox reactions.

化学反应分析

Types of Reactions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanol undergoes several types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: 1-(2-Bromophenyl)-2,2,2-trifluoroacetone.

Reduction: 1-(2-Bromophenyl)-2,2,2-trifluoroethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

It seems that information regarding the applications of "1-(2-Bromophenyl)-2,2,2-trifluoroethanol" is limited. However, some information can be gathered from the search results regarding trifluoroethanol compounds and their uses in biological and chemical applications.

Note: Because the query specifies excluding information from benchchem.com, some of the potential applications may be excluded.

Synthesis and Reaction Mechanisms

-

Bioreduction: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol can be synthesized through the bioreduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone using alcohol dehydrogenases (ADHs), yielding high enantiomeric purity and conversion rates.

Table: Efficiency of ADHs in Bioreduction

Enzyme Conversion (%) Enantiomeric Excess (%) Configuration ADH-A >99 99 (R) ADH-T >99 >99 (R) Lb-ADH >99 96 (S)

Related Case Studies

- Antimicrobial Activity: Research has demonstrated that derivatives with the bromophenyl moiety showed enhanced activity against Gram-positive and Gram-negative bacteria. A study indicated that compounds derived from this structure inhibited bacterial growth at low micromolar concentrations.

- Anticancer Potential: Investigations into antiproliferative effects revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines. In vitro assays showed a dose-dependent reduction in proliferation rates of treated cancer cells compared to controls.

- Antitumor Activity: Derivatives of trifluoroethanol exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to their ability to inhibit cell proliferation through modulation of serotonin pathways.

Table: IC50 Values of Trifluoroethanol Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Trifluoroethanol Derivative A | 12.5 | HeLa |

| Trifluoroethanol Derivative B | 15.0 | MCF-7 |

- TPH Inhibition: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol significantly reduced serotonin synthesis in in vitro and in vivo models.

作用机制

The mechanism by which 1-(2-Bromophenyl)-2,2,2-trifluoroethanol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins and enzymes.

相似化合物的比较

1-(4-Bromophenyl)-2,2,2-trifluoroethanol (3d)

- Structure : Bromine at the para position.

- Synthesis : Prepared via nucleophilic trifluoromethylation in 56% yield .

- 1H NMR : δ 7.57–7.53 (m, 2H), 7.36–7.33 (m, 2H), 4.98 (dq, J = 4.3, 6.6 Hz, 1H), 2.83 (d, J = 4.3 Hz, 1H) .

- 19F NMR : δ −79.0 (d, J = 6.6 Hz, 3F) .

- Chromatography: Para-substituted analogs like 1-(4-chlorophenyl)-2,2,2-trifluoroethanol exhibit baseline separation on chiral Cd-MOF columns due to reduced steric hindrance, whereas ortho-substituted derivatives may experience tailing or overlapping peaks due to hindered hydrogen bonding .

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (3c)

- Structure : Chlorine at the para position.

- Synthesis : Synthesized in 58% yield with similar trifluoromethylation methods .

- 1H NMR : δ 7.48–7.33 (m, 4H), 5.01 (q, J = 6.5 Hz, 1H), 2.72 (br, 1H) .

- Key Difference : The para-chloro analog has a lower molecular weight (238.58 g/mol ) and slightly altered electronic properties compared to brominated derivatives, affecting reactivity in cross-coupling reactions .

Bulkier Aromatic Substitutents

1-(9-Anthryl)-2,2,2-trifluoroethanol

- Structure : Anthracene substituent at the para position.

- Chromatography: Exhibits overlapping peaks in chiral separations due to steric bulk and π-π interactions, contrasting with smaller aryl analogs like 1-(2-bromophenyl)-2,2,2-trifluoroethanol .

- Applications : Used in enantiomeric excess determination via chiral shift reagents .

Functional Group Variations

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

1-(4-Bromophenyl)-2,2,2-trifluoroethanone

- Structure : Ketone (-CO-) replaces the hydroxyl group.

- Reactivity: Serves as a substrate for bioreduction or kinetic resolution to produce chiral alcohols, a pathway less accessible to pre-formed alcohols like this compound .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 255.03 | 2.9 | 1 | 20.2 |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 255.03 | 2.8* | 1 | 20.2 |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 238.58 | 2.5* | 1 | 20.2 |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 318.28 | 4.1* | 1 | 20.2 |

*Estimated based on structural similarity .

Table 2: NMR Chemical Shifts of Alcohol Protons

| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |

|---|---|---|

| This compound | Not reported | Not reported |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 4.98 (dq, J = 4.3, 6.6 Hz) | −79.0 (d, J = 6.6 Hz) |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 5.01 (q, J = 6.5 Hz) | −79.0 (d, J = 6.5 Hz) |

Key Research Findings

- Synthetic Yields : Ortho-substituted derivatives may exhibit lower yields than para analogs due to steric hindrance during trifluoromethylation .

- Chromatographic Behavior : Ortho substitution increases peak tailing in chiral separations compared to para-substituted analogs, as observed in Cd-MOF column studies .

生物活性

1-(2-Bromophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by its unique bromophenyl and trifluoroethanol moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The trifluoroethanol group enhances solubility and reactivity, making it a valuable candidate for various synthetic applications.

This compound has the molecular formula CHBrFO. Its structure includes a brominated aromatic ring attached to a trifluoroethanol group, which contributes to its distinct physical and chemical properties. The presence of the bromine atom can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives synthesized from this compound demonstrated promising antimicrobial activity against various pathogens. A study indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting that modifications to the bromophenyl structure could enhance antimicrobial potency.

Antiproliferative Effects

The potential antiproliferative effects of this compound have also been investigated. Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. Specifically, synthesized derivatives have been tested for their ability to inhibit cell growth in various cancer cell lines, with some showing IC50 values comparable to established anticancer agents .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts has proven effective in synthesizing various derivatives from alcohols, including those related to this compound. These reactions often yield moderate to good results and allow for functional group tolerance .

- Electrochemical Methods : Recent advancements in synthetic organic electrochemistry have introduced new pathways for generating trifluoromethylated compounds from alcohols. This method enhances yields while minimizing by-product formation .

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various synthesized derivatives based on this compound. The results indicated that specific modifications to the bromophenyl moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The most effective derivatives showed minimal inhibitory concentrations (MIC) as low as 32 µg/mL.

Study on Antiproliferative Activity

In another study focused on antiproliferative effects, compounds derived from this compound were evaluated against several cancer cell lines. Notably, one derivative exhibited an IC50 value of 45 nM against breast cancer cells (MCF-7), demonstrating its potential as a lead compound for further development .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | CHBrFO | Different bromine position affects reactivity |

| 2,2,2-Trifluoroethanol | CFCHOH | Lacks aromatic substitution; simpler structure |

| 1-Cyclopropyl-2,2,2-trifluoroethanol | CHFO | Cyclopropyl group introduces steric effects |

The table above highlights how variations in the structure of trifluoroethanols can lead to differing biological activities and chemical properties.

常见问题

Q. What are the common synthetic routes for 1-(2-Bromophenyl)-2,2,2-trifluoroethanol?

- Methodological Answer : The compound can be synthesized via:

- Nucleophilic trifluoromethylation : Reaction of 2-bromobenzaldehyde with trifluoromethylating agents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under catalytic conditions (e.g., TBAF or CuI) .

- Reduction of ketones : Reduction of 1-(2-bromophenyl)-2,2,2-trifluoroethanone using NaBH₄ in THF/EtOH, followed by purification via column chromatography .

- Enzymatic resolution : Kinetic resolution of racemic mixtures using alcohol dehydrogenases (ADHs) or lipases to achieve enantiopure products .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns and trifluoroethanol moiety (e.g., δ −79.0 ppm for CF₃ group in ¹⁹F NMR) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 257.0 for C₈H₆BrF₃O).

- X-ray crystallography : For solid-state conformation analysis (if crystals are obtainable).

Q. What role does 2,2,2-trifluoroethanol (TFE) play in reactions involving this compound?

- Methodological Answer : TFE acts as:

- Solvent : Enhances reaction rates due to high ionizing power and hydrogen-bond-donating ability, ideal for SN2 reactions or stabilization of intermediates .

- Co-solvent : Mixed with water or toluene to modulate polarity in enantioselective catalysis (e.g., hydroalkoxylation) .

- Deoxidizing agent : Critical for maintaining yield and enantioselectivity in catalytic reactions (must be purified via distillation before use) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Biocatalytic reduction : Use alcohol dehydrogenases (ADHs) to reduce 1-(2-bromophenyl)-2,2,2-trifluoroethanone selectively. For example, ADH from Lactobacillus brevis yields (S)-enantiomer with >90% ee under optimized pH and temperature .

- Chiral auxiliaries : Employ enantiopure catalysts like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol in palladium-catalyzed asymmetric arylation .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Control experiments : Test variables like solvent purity (e.g., deoxidized TFE vs. commercial grade) , catalyst loading, and reaction time.

- Kinetic studies : Use in-situ FTIR or HPLC to monitor intermediates and identify rate-limiting steps.

- Computational modeling : DFT calculations to predict energy barriers for competing pathways (e.g., CF₃ group steric effects) .

Q. How does the 2-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : The bromine atom serves as a leaving group for Pd-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄, K₂CO₃ in TFE/H₂O (3:1) at 80°C .

- Buchwald-Hartwig amination : React with amines (e.g., morpholine) using Xantphos-Pd-G3 catalyst. Monitor regioselectivity via LC-MS .

Q. What structural analogs of this compound are biologically active?

- Methodological Answer : Key analogs and their applications:

Experimental Design Considerations

Q. What precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent oxidation of the hydroxyl group .

- Solvent compatibility : Avoid DMSO due to potential SN2 displacement of bromine; use THF or dichloromethane instead .

- Safety : Use fume hoods for reactions involving brominated intermediates; monitor for HBr off-gassing .

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

- Methodological Answer :

- LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental LogP ≈ 2.1) .

- pKa prediction : SPARC or MarvinSuite to determine acidity (pKa ~12.5 for hydroxyl group) .

- Docking studies : AutoDock Vina to model interactions with biological targets (e.g., TPH enzyme active sites) .

Data Contradiction Analysis

Q. Why do reported NMR shifts for the trifluoroethanol moiety vary across studies?

- Methodological Answer :

Variations arise from: - Solvent effects : CDCl₃ vs. DMSO-d₆ alter hydrogen bonding and CF₃ group shielding .

- Conformational flexibility : Rotamer populations of the hydroxyl group influence ¹H NMR splitting patterns .

- Impurities : Trace water or residual solvents (e.g., EtOAc) shift peaks; always dry samples over molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。